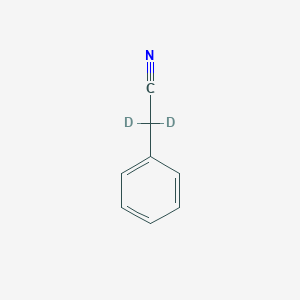

2,2-Dideuterio-2-phenylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterio-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSQOBVLVYHIEX-NCYHJHSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480783 | |

| Record name | Phenyl(~2~H_2_)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-66-0 | |

| Record name | Phenyl(~2~H_2_)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 935-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations Utilizing 2,2 Dideuterio 2 Phenylacetonitrile

Elucidation of Reaction Pathways through Isotopic Labeling

Isotopic labeling with deuterium (B1214612) is a cornerstone of mechanistic elucidation. In the context of 2,2-Dideuterio-2-phenylacetonitrile, the deuterium atoms at the benzylic position serve as markers. Their transfer, removal, or involvement in bond reorganizations can be tracked using techniques like NMR spectroscopy and mass spectrometry. This allows for an unambiguous determination of which bonds are broken and formed during a reaction, providing clear evidence for proposed mechanistic pathways. For instance, studies on the photoreaction of thymine (B56734) dimers have successfully used deuterium labeling to demonstrate the intramolecular transfer of a hydrogen/deuterium atom in a highly diastereoselective manner, showcasing the power of this technique to reveal detailed mechanistic steps.

The benzylic protons of phenylacetonitrile (B145931) are acidic due to the stabilizing effects of both the adjacent phenyl ring and the electron-withdrawing nitrile group. The use of this compound allows for detailed investigations into the dynamics of proton/deuteron (B1233211) transfer, a fundamental step in the formation of the corresponding carbanion, which is a key reactive intermediate in numerous carbon-carbon bond-forming reactions.

Deprotonation is the fundamental process of removing a proton (or deuteron) from a molecule using a base, resulting in the formation of its conjugate base. documentsdelivered.com For phenylacetonitrile and its deuterated analog, this process generates a resonance-stabilized carbanion. The use of this compound is critical for studying the mechanism of this deprotonation step. By comparing the rate of deprotonation of the deuterated versus the non-deuterated compound, a kinetic isotope effect can be measured. A significant kH/kD ratio indicates that the C-H/C-D bond is being broken in the rate-determining step of the reaction, a hallmark of many base-mediated processes.

Studies on the dideuteriation of lithiated phenylacetonitrile monoanions have shown that the process occurs via a sequential mechanism, involving distinct monometalation and monodeuteriation steps. wikipedia.org This detailed insight is only possible through the use of isotopic labeling, which allows for the differentiation between the initial substrate, the mono-deuterated intermediate, and the final di-deuterated product.

The reaction of phenylacetonitrile with strong organolithium bases like n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LHMDS) can lead to the formation of not only monoanions but also dianions. wikipedia.org Vibrational and NMR spectroscopy, combined with quantum chemistry calculations, have been used to study the structures of these lithiated species and their subsequent reactions, such as deuteriation.

Research has shown that the nature of the dianion formed depends on the base used. With n-BuLi, three distinct dilithio dianions can be generated: an N-lithio species, a C,N-dilithio species, and a C-lithio dianion. wikipedia.org The subsequent deuteriation (or alkylation) pathway is dictated by the structure of the specific dianion present. For example, the N-lithio and C,N-dilithio dianions afford the C,C-dideuterated product (PhCD2CN) through a sequential process involving an N-lithio monodeuterated monoanion intermediate. This level of mechanistic detail highlights the complex interplay between the structure of the anionic intermediate and its reactivity, which is effectively probed by deuteration studies. wikipedia.org

| Base Used | Anionic Species Formed | Deuteriation Pathway |

| LHMDS / LDA | Monoanions (monomers, dimers, heterodimers) | Sequential monometalation-monodeuteriation |

| n-BuLi | Dilithio Dianions (N-lithio, C,N-dilithio, C-lithio) | Structure-dependent, sequential deuteriation |

Mechanistic studies involving the lithiated intermediates of phenylacetonitrile have revealed fascinating ambiphilic (both nucleophilic and electrophilic) behavior. In the presence of lithium halides (LiX), which are formed during alkylation reactions, the C-lithiated monoalkylated monoanion (PhCLiRCN) can act as either a carbanion (nucleophile) or as a carbenoid (electrophile). wikipedia.org This carbenoid species can eliminate a carbene (Ph-C-R), a pathway that competes with the desired carbanionic reaction. The use of deuteration quenching experiments is instrumental in trapping these intermediates and characterizing the different reaction pathways available to them, thereby confirming their complex ambiphilic nature. wikipedia.org

Phenylacetonitrile and its derivatives are versatile precursors for the synthesis of various cyclic and heterocyclic structures through intramolecular reactions. While specific studies detailing the use of this compound to probe these exact mechanisms are not prevalent in the literature, the principles of isotopic labeling are highly applicable. For instance, in base-catalyzed cyclizations where the benzylic carbanion acts as the nucleophile, using the deuterated analog would be a direct method to determine if the initial deprotonation/deuteronation is the rate-limiting step.

Studies of Carbanion Formation and Proton/Deuteron Transfer Dynamics

Kinetic Isotope Effect (KIE) Studies on this compound Reactions

The kinetic isotope effect (KIE) is defined as the ratio of the rate constant of a reaction using a light isotope (kL) to the rate constant of the same reaction using a heavy isotope (kH), often expressed as kH/kD for hydrogen/deuterium substitution. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energy between a C-H bond and a stronger, lower-energy C-D bond. princeton.edu Because the C-H bond is weaker, it is broken more easily, leading to a faster reaction rate. libretexts.orglibretexts.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, primary deuterium KIEs are typically in the range of 2–8. A secondary KIE occurs when the bond to the isotope is not broken in the rate-limiting step but is located at or near the reaction center. These effects are smaller but still provide valuable information about changes in hybridization at the transition state. wikipedia.org

The measurement of the KIE using this compound is a powerful method for elucidating reaction mechanisms, particularly for elimination reactions. For example, in an E2 (bimolecular elimination) reaction, a strong base removes a proton from a carbon adjacent to a leaving group in a single, concerted step. The C-H bond is broken in this rate-limiting step. pressbooks.pub

A classic study demonstrated a significant deuterium isotope effect in a closely related system. The base-induced elimination of HBr from 1-bromo-2-phenylethane was found to be 7.11 times faster than the elimination of DBr from 1-bromo-2,2-dideuterio-2-phenylethane. pressbooks.pub This large primary KIE provides compelling evidence that the benzylic C-H (or C-D) bond is indeed broken in the rate-limiting step, which is fully consistent with the concerted E2 mechanism. princeton.edupressbooks.pub

| Reaction | Substrate | kH/kD | Mechanistic Implication |

| E2 Elimination | 1-Bromo-2-phenylethane | 7.11 | C-H bond cleavage is in the rate-determining step. |

This data strongly supports a transition state where the base is abstracting the proton/deuteron concurrently with the departure of the bromide leaving group and the formation of the new pi bond. The magnitude of the KIE can also provide subtle details about the symmetry of the transition state. The effect is generally maximized when the proton is exactly half-transferred between the carbon and the base in the transition state. princeton.edu Therefore, KIE studies on reactions involving this compound offer a precise and powerful lens through which to view the dynamics of chemical transformations.

Measurement and Interpretation of Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant of the same reaction with a heavier isotope (kH) at the same position. wikipedia.org When the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction, a primary kinetic isotope effect (PKIE) is observed. ucla.edu For the C-H bond, substitution with deuterium (D) can lead to a significant PKIE (kH/kD), often in the range of 2 to 7, because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. princeton.edu Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate.

The methylene (B1212753) hydrogens of 2-phenylacetonitrile (B1602554) are acidic due to the electron-withdrawing effects of both the phenyl ring and the nitrile group, making them susceptible to abstraction by a base. In a reaction where the rate-determining step involves the deprotonation of 2-phenylacetonitrile, the use of its deuterated analog, this compound, would be expected to exhibit a substantial primary kinetic isotope effect.

Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than PKIEs. For instance, if a reaction involves a change in hybridization at the carbon atom bearing the deuterium, a secondary isotope effect can be observed. If the carbon changes from sp3 to sp2 hybridization in the transition state, a normal SKIE (kH/kD > 1) is typically seen, whereas a change from sp2 to sp3 results in an inverse SKIE (kH/kD < 1). wikipedia.org

| Reaction Type | Isotopic Substitution | Observed KIE (kH/kD) | Interpretation |

| Stilbene (B7821643) Synthesis | α,α-dideuteriobenzyl alcohol | 5.2 | Primary KIE; C-H/C-D bond cleavage is rate-determining. |

| Deprotonation | This compound | (Predicted) ~2-7 | Primary KIE; C-H/C-D bond cleavage is rate-determining. |

Correlation of KIE Data with Transition State Structures and Reaction Concertedness

The magnitude of the primary kinetic isotope effect provides valuable information about the structure of the transition state. A linear transition state, where the proton is transferred symmetrically between the donor and acceptor, is expected to exhibit a maximal KIE. princeton.edu As the transition state becomes more asymmetric (either more reactant-like or more product-like), the KIE is expected to decrease. Therefore, the measured KIE can infer the degree of bond breaking in the transition state.

For the deprotonation of 2-phenylacetonitrile, a large KIE, such as the one observed in the analogous stilbene synthesis, would suggest a transition state where the C-H bond is significantly broken. researchgate.net This is consistent with the formation of a resonance-stabilized carbanion.

Furthermore, KIEs can help distinguish between concerted and stepwise reaction mechanisms. In a concerted reaction, where bond breaking and bond formation occur simultaneously, a significant KIE is expected if the bond to the isotope is broken in this single step. In a stepwise mechanism, a KIE will only be observed if the bond to the isotope is broken in the rate-determining step. The observation of a large KIE in a reaction involving 2-phenylacetonitrile would strongly support a mechanism where deprotonation is the rate-limiting event.

Influence of Solvent Polarity and Catalysis on Isotope Effects

The solvent can influence kinetic isotope effects in several ways. Changes in solvent polarity can alter the stability of the reactants and the transition state, which in turn can affect the activation energy and the magnitude of the KIE. For a reaction involving the formation of a charged intermediate, such as the carbanion from 2-phenylacetonitrile, a more polar solvent would be expected to stabilize the transition state, potentially leading to a smaller KIE if the transition state becomes more reactant-like.

Catalysis can also have a profound impact on isotope effects. In a base-catalyzed deprotonation of 2-phenylacetonitrile, the nature of the base can influence the structure of the transition state and thus the KIE. A stronger base may lead to a more reactant-like transition state, resulting in a smaller KIE. Conversely, a weaker base may lead to a more product-like transition state.

In enzyme-catalyzed reactions, the interpretation of KIEs can be more complex. The observed KIE may reflect not only the chemical step of bond breaking but also other steps in the catalytic cycle, such as substrate binding or product release.

Contributions of Equilibrium Isotope Effects (EIE) to Reaction Thermodynamics

An equilibrium isotope effect (EIE) is the effect of isotopic substitution on an equilibrium constant. nih.gov It arises from the fact that the zero-point energy differences between isotopically substituted molecules can be different in the reactants and products. Deuterium tends to concentrate in the location where it is more strongly bound, which corresponds to the vibrational state with the higher frequency. nih.gov

For the ionization of a carbon acid like 2-phenylacetonitrile, the equilibrium can be represented as:

Ph-CH2-CN + B- ⇌ [Ph-CH-CN]- + BH

The corresponding equilibrium for the deuterated species is:

Ph-CD2-CN + B- ⇌ [Ph-CD-CN]- + BD

Understanding the EIE is crucial for a complete thermodynamic picture of the reaction and can also be important for interpreting observed kinetic isotope effects, as the KIE is a function of both ground-state and transition-state isotope effects.

Advanced Analytical Techniques for Characterization and Mechanistic Analysis of 2,2 Dideuterio 2 Phenylacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the analysis of 2,2-dideuterio-2-phenylacetonitrile, offering detailed information about the location and extent of deuterium (B1214612) incorporation, as well as structural features of related species.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unequivocal evidence of deuteration at a specific site. wikipedia.org For this compound, a distinct signal in the ²H NMR spectrum confirms the presence of deuterium. The chemical shift of this signal is similar to that of the corresponding protons in the non-deuterated phenylacetonitrile (B145931), though the resolution is typically lower. wikipedia.orgmagritek.com

A key application of ²H NMR is to verify the effectiveness of the deuteration process. The presence of a strong peak in the ²H NMR spectrum, coupled with the absence of the corresponding proton signal in the ¹H NMR spectrum, confirms successful synthesis. wikipedia.org Although the natural abundance of deuterium is very low (0.016%), the enrichment in a synthesized sample of this compound allows for a strong signal to be obtained. wikipedia.org In solid-state studies, the small quadrupole moment of deuterium can provide information on molecular orientation and dynamics. wikipedia.org

Proton (¹H) NMR spectroscopy is crucial for assessing the degree of deuteration by observing the disappearance of the signal corresponding to the α-protons of phenylacetonitrile. magritek.com In a fully deuterated sample of this compound, the characteristic singlet of the benzylic protons would be absent. The integration of any residual proton signal against other proton signals in the molecule, such as those of the phenyl ring, allows for the calculation of the percentage of deuteration.

Furthermore, the presence of deuterium can induce small changes in the chemical shifts of nearby protons, known as isotope shifts. nih.gov These shifts, though often small, can provide subtle structural information. For instance, in partially deuterated samples, the protons on the α-carbon may appear as a multiplet due to coupling with deuterium. magritek.com The application of deuterium decoupling techniques can simplify these spectra by collapsing the multiplet into a singlet. magritek.com

Table 1: Representative ¹H NMR Data for Phenylacetonitrile and its Deuterated Analog

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

| Phenylacetonitrile | -CH₂-CN | ~3.7 | s |

| This compound | -CD₂-CN | Signal absent | - |

| Phenylacetonitrile | -C₆H₅ | ~7.3-7.5 | m |

| This compound | -C₆H₅ | ~7.3-7.5 | m |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. "s" denotes a singlet and "m" denotes a multiplet.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. When a carbon atom is directly bonded to deuterium, its resonance in the ¹³C NMR spectrum is affected in two significant ways. Firstly, the signal is split into a multiplet due to one-bond carbon-deuterium coupling (¹J_CD). Since the spin of deuterium is 1, a CD₂ group will appear as a quintet (2nI+1, where n=2 and I=1). Secondly, the chemical shift of the deuterated carbon is shifted upfield, an effect known as the deuterium isotope effect on ¹³C chemical shifts. nih.govrsc.orgolemiss.edu

This phenomenon is instrumental in assigning carbon signals in complex molecules. For this compound, the signal for the α-carbon will be a quintet and shifted to a lower frequency compared to the triplet observed for the CH₂ group in the non-deuterated compound (in a proton-coupled spectrum). oregonstate.edu In a proton-decoupled ¹³C NMR spectrum of the deuterated compound, the α-carbon signal will still be a quintet due to deuterium coupling, while all other carbon signals will be singlets. The nitrile carbon typically appears in the range of 115-125 ppm.

Table 2: Expected ¹³C NMR Data for Phenylacetonitrile and its Deuterated Analog

| Compound | Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (Proton-Decoupled) |

| Phenylacetonitrile | -C H₂-CN | ~25 | s |

| This compound | -C D₂-CN | Shifted upfield from ~25 | quintet |

| Phenylacetonitrile / this compound | -C N | ~117 | s |

| Phenylacetonitrile / this compound | Aromatic Carbons | ~127-132 | s |

Note: Chemical shifts are approximate and can vary. "s" denotes a singlet.

When this compound is used as a precursor to form anionic species, such as in reactions involving strong bases like lithium amides, multinuclear NMR spectroscopy becomes a powerful tool for structural elucidation. For instance, if a lithiated species is formed, ⁶Li or ⁷Li NMR can be employed to probe the environment of the lithium cation. researchgate.net

The chemical shift and coupling patterns in ⁶Li or ⁷Li NMR can provide insights into the aggregation state of the organolithium compound and the nature of its interaction with the deuterated carbanion. This, in conjunction with ¹H, ²H, and ¹³C NMR data, allows for a comprehensive understanding of the structure of the anionic intermediate in solution.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is sensitive to changes in bond vibrations and can be used to study the structure of this compound and its reaction intermediates. The most significant feature in the IR and Raman spectra of phenylacetonitrile is the nitrile (-C≡N) stretching vibration, which typically appears in the range of 2200-2300 cm⁻¹. researchgate.net

Deuteration at the α-position primarily affects the C-D stretching and bending vibrations. The C-D stretching vibrations are expected to appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) due to the heavier mass of deuterium. This clear shift in the vibrational frequency can be used to confirm deuteration and to follow reactions involving the α-position. For example, in a reaction where the deuterium atoms are replaced, the disappearance of the C-D stretching band and the appearance of a new C-H or other functional group band can be monitored. Raman spectroscopy can be particularly useful for studying the symmetric vibrations and for samples in aqueous solutions. nih.gov

Mass Spectrometry (MS) for Deuterium Incorporation Level Determination and Tracing

Mass spectrometry (MS) is a highly sensitive technique for determining the level of deuterium incorporation and for tracing the fate of the deuterated fragment in chemical reactions. spectroscopyonline.com The molecular ion peak of this compound will have a mass-to-charge ratio (m/z) that is two units higher than that of the non-deuterated phenylacetonitrile.

By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules that have been successfully deuterated can be accurately determined. nih.gov In fragmentation studies, the presence of deuterium in specific fragment ions can provide valuable information about the fragmentation pathways and the structure of the molecule. nih.gov For instance, the loss of a deuterated radical or neutral molecule can be observed, which helps in elucidating the reaction mechanism. High-resolution mass spectrometry can further confirm the elemental composition of the ions, including the number of deuterium atoms.

Applications of 2,2 Dideuterio 2 Phenylacetonitrile in Organic Synthesis and Chemical Research

Utilization as Isotopic Tracers in Mechanistic Pathway Delineation

The primary application of 2,2-Dideuterio-2-phenylacetonitrile lies in its use as an isotopic tracer to unravel the intricate details of reaction mechanisms. ucl.ac.ukresearchgate.net By replacing hydrogen atoms with their heavier deuterium (B1214612) isotopes at the reactive methylene (B1212753) position, chemists can follow the fate of these specific atoms throughout a chemical transformation. This technique is particularly powerful in distinguishing between proposed mechanistic pathways that would otherwise be indistinguishable.

Isotope tracer studies are fundamental in situations where a molecule or a specific atom within a molecule can be derived from multiple sources. ucl.ac.uk The detection of the isotopic marker in the reaction products provides unequivocal evidence of its origin. ucl.ac.uk For instance, in combustion research, deuterium labeling helps in determining the propensity of a molecule to form pollutant emissions. researchgate.net

The use of isotopic tracers like this compound is crucial for:

Identifying reaction intermediates: The position of the deuterium label in the products can provide strong evidence for the formation of specific transient species.

Determining rate-determining steps: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can pinpoint the slowest step in a reaction sequence.

Distinguishing between different reaction pathways: In complex reactions with multiple possible routes, isotopic labeling can definitively show which path is followed.

Precursor for the Synthesis of α,α-Dideuterated Amines and Other Functionalized Derivatives

This compound serves as a valuable precursor for the synthesis of a variety of α,α-dideuterated functionalized molecules, most notably α,α-dideuterated amines. These deuterated amines and their derivatives are of significant interest in medicinal chemistry and pharmaceutical development. nih.govresearchgate.net The presence of deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. nih.gov

The synthesis of α-aminonitriles, which are precursors to amino acids, is a well-established area of organic synthesis. google.commdpi.com By starting with this compound, the resulting α-aminonitriles and subsequently the corresponding amino acids will carry the deuterium label at the α-position. This allows for the preparation of specifically labeled bioactive molecules.

Methods for the synthesis of α-aminonitriles often involve the Strecker reaction or the cyanation of imines. mdpi.com The general approach for synthesizing α,α-dideuterated amines from this compound would typically involve the reduction of the nitrile group to an amine.

Table 1: Examples of Functionalized Derivatives from Phenylacetonitrile (B145931) Analogs

| Starting Material Analogy | Reaction Type | Product Class | Potential Application |

| Phenylacetonitrile | Reduction | Phenethylamine | Pharmaceutical intermediate |

| Phenylacetonitrile | Hydrolysis | Phenylacetic acid | Precursor for perfumes and pharmaceuticals |

| α-Aminophenylacetonitrile | Hydrolysis | Phenylglycine | Chiral resolving agent, pharmaceutical building block |

This table illustrates the types of functionalized derivatives that can be synthesized from phenylacetonitrile and its analogs, highlighting the potential for creating deuterated versions from this compound.

Role in the Elaboration of Complex Deuterated Organic Molecules

The utility of this compound extends to the synthesis of more complex organic molecules where the introduction of a dideuterated benzylic carbon is desired. researchgate.net The active methylene group in phenylacetonitrile is a key site for chemical reactivity, allowing for the construction of larger molecular scaffolds. By using the deuterated analog, this isotopic label can be incorporated into a wide array of intricate structures.

The synthesis of complex deuterated molecules is crucial for various fields, including:

Pharmaceutical Research: Deuterated drugs can exhibit improved metabolic stability and reduced toxicity. nih.gov

Materials Science: Deuterated materials are used in optoelectronic devices, such as organic light-emitting diodes (OLEDs), to enhance their performance and lifespan. researchgate.net

Neutron Scattering Studies: Deuterated molecules are essential for neutron scattering experiments, which provide detailed information about the structure and dynamics of materials.

The chemical transformations of the nitrile and phenyl groups in this compound allow for its integration into larger, more complex deuterated systems.

Probes for Investigating Carbon-Carbon Bond Formation and Molecular Rearrangements

The specific labeling in this compound makes it an excellent probe for studying reactions that involve the formation of new carbon-carbon bonds at the benzylic position. researchgate.netrsc.org The fate of the deuterium atoms can provide insight into the stereochemistry and mechanism of these bond-forming reactions.

For example, in reactions where the benzylic carbon of phenylacetonitrile acts as a nucleophile, the use of the deuterated compound can help to determine whether the reaction proceeds with retention or inversion of configuration, if the center were chiral.

Furthermore, this deuterated compound is valuable for investigating molecular rearrangements. In complex reactions, molecules can undergo rearrangements where the carbon skeleton is altered. By tracking the position of the deuterium labels, chemists can follow the movement of atoms and groups within the molecule, thereby elucidating the rearrangement pathway.

Applications in Understanding Intermolecular and Intramolecular Processes in Organic Reactions

This compound is instrumental in distinguishing between intermolecular and intramolecular processes in organic reactions. nih.govresearchgate.net An intramolecular process occurs within a single molecule, while an intermolecular process involves the interaction of two or more molecules.

By conducting crossover experiments, where a mixture of this compound and its non-deuterated counterpart is subjected to a reaction, the distribution of deuterium in the products can reveal the nature of the process.

If the reaction is intramolecular , the deuterium atoms will remain within the same molecule, and no "scrambling" of isotopes between molecules will be observed.

If the reaction is intermolecular , deuterium atoms can be transferred between molecules, leading to a statistical distribution of isotopes in the product mixture.

These types of studies are critical for understanding fundamental aspects of reaction mechanisms, such as the nature of transition states and the involvement of solvent or other species in the reaction.

Computational Chemistry and Theoretical Studies of 2,2 Dideuterio 2 Phenylacetonitrile

Quantum Chemical Calculations for Reaction Energetics, Transition State Analysis, and Isotope Effects

Quantum chemical calculations, most notably those based on Density Functional Theory (DFT), are instrumental in dissecting the thermodynamics and kinetics of reactions involving 2,2-dideuterio-2-phenylacetonitrile. nih.gov These computational methods allow for the detailed examination of the potential energy surface of a reaction, identifying stable molecules (reactants and products) and the high-energy transition states that connect them. princeton.edu

The primary reaction of interest for this molecule is the base-catalyzed hydrogen-deuterium (H/D) exchange at the benzylic position. This process proceeds via the deprotonation (or in this case, de-deuteronation) of the α-carbon to form a resonance-stabilized carbanion, followed by reprotonation (or re-deuteronation) by a solvent molecule. The acidity of the C-H protons in the parent compound, phenylacetonitrile (B145931), is a key determinant of reactivity. Experimental measurements in dimethyl sulfoxide (B87167) (DMSO) place the pKa of phenylacetonitrile at approximately 21.9, indicating that a relatively strong base is required to facilitate deprotonation.

A crucial aspect of these calculations is the analysis of the kinetic isotope effect (KIE), which is the ratio of the rate constant for the reaction of the light isotopologue (phenylacetonitrile, kH) to the heavy isotopologue (this compound, kD). wikipedia.org For the C-D bond cleavage step, a primary KIE (kH/kD > 1) is expected. This is because the C-D bond has a lower zero-point vibrational energy (ZPE) than a C-H bond. wikipedia.org More energy is therefore required to break the C-D bond, leading to a slower reaction rate. DFT calculations can predict the magnitude of the KIE by computing the vibrational frequencies of the reactants and the transition state for both isotopologues. wikipedia.org

While specific DFT calculations for the complete deuteration of phenylacetonitrile are not extensively documented in publicly available literature, we can construct a representative table of the type of data that such a study would yield.

| Parameter | Phenylacetonitrile (H-Isotopologue) | This compound (D-Isotopologue) | Notes |

|---|---|---|---|

| Ground State C-X Stretch Freq. (cm⁻¹) | ~2950 | ~2140 | The C-D bond has a lower vibrational frequency due to the heavier mass of deuterium (B1214612). |

| Activation Energy (ΔE‡) (kcal/mol) | Ea(H) | Ea(D) | Ea(D) is expected to be higher than Ea(H) due to ZPE differences. |

| Predicted Primary KIE (kH/kD) | Typically 3-7 | Values are typical for C-H bond cleavage as the rate-determining step at room temperature. |

Transition state analysis involves characterizing the geometry and vibrational properties of the saddle point on the potential energy surface. For the de-deuteronation of this compound, the transition state would feature a partially broken C-D bond and a partially formed bond between the deuterium and the abstracting base. Computational methods identify this structure and confirm it is a true transition state by finding a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. princeton.edu

Modeling of Deuteration Mechanisms and Pathways

Computational modeling is essential for elucidating the precise mechanism of deuteration. For this compound, the most plausible pathway is a base-catalyzed exchange mechanism. wikipedia.org Theoretical calculations can map out the entire reaction coordinate for this process.

The mechanism proceeds in the following steps:

Approach of the Base: A base (B⁻) approaches the this compound molecule.

Deuteron (B1233211) Abstraction: The base abstracts a deuteron from the α-carbon, proceeding through a transition state (TS1). This is typically the rate-determining step of the reaction.

PhCH(D)CN + B⁻ ⇌ [B···D···CH(Ph)CN]⁻‡ → [PhCHCN]⁻ + BD

Formation of Carbanion: A planar, resonance-stabilized phenylacetonitrile carbanion is formed as an intermediate. The negative charge is delocalized over the α-carbon and the nitrile group, and into the phenyl ring.

Protonation/Deuteronation: The carbanion is then protonated or deuterated by the surrounding solvent (e.g., H₂O, D₂O). If the solvent is a source of protons (e.g., H₂O in a D₂O solvent), the reverse exchange can occur, leading to the formation of 2-deuterio-2-phenylacetonitrile. For complete formation of the dideuterated species, a deuterated solvent (like D₂O) and a deuterated base are typically used.

[PhCHCN]⁻ + D₂O → PhCHD₂ + OD⁻

Quantum chemical calculations can model each of these steps, providing the relative energies of the intermediates and the energy barriers for each transition state. By comparing the energy profiles of different potential pathways, the most favorable mechanism can be determined. For instance, a concerted mechanism where the C-D bond breaks at the same time as a new O-D bond forms could be compared against a stepwise mechanism involving a distinct carbanion intermediate. The calculations would likely confirm the stepwise mechanism is lower in energy due to the stability of the phenylacetonitrile anion.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Deuterium Exchange Reactions

Computational models are highly effective at predicting the reactivity and selectivity of chemical reactions. In the context of deuterium exchange involving phenylacetonitrile, these predictions are rooted in the calculated electronic structure and energetics.

Reactivity: The reactivity of the C-H or C-D bonds at the benzylic position is directly related to their acidity. Computational chemistry can predict pKa values, which correlate with the ease of deprotonation. comporgchem.com The calculated stability of the resulting carbanion is a key indicator of this acidity. The phenyl group and the nitrile group both stabilize the negative charge through resonance and inductive effects, making these alpha-protons/deuterons significantly more acidic than those on an unactivated alkane, thus predicting that exchange will occur readily at this position with a suitable base.

Regioselectivity: The term regioselectivity refers to the preference for reaction at one position over another. For phenylacetonitrile, computational models would overwhelmingly predict that deuterium exchange occurs exclusively at the benzylic (α-carbon) position. Calculations of the charge distribution and bond dissociation energies for all C-H bonds in the molecule would show that the benzylic C-H/C-D bonds are the most labile due to the ability of the adjacent phenyl and nitrile groups to stabilize the resulting carbanion. The C-H bonds on the aromatic ring are much less acidic and would require far more drastic conditions to exchange.

Stereoselectivity: Phenylacetonitrile itself is not chiral. However, if a substituent were introduced to the phenyl ring or if the exchange reaction were carried out with a chiral base, stereoselectivity could become a factor. In such cases, computational modeling could predict which diastereomeric transition state is lower in energy, and therefore, which stereoisomer of the product would be formed in excess. For the simple base-catalyzed exchange of this compound, the intermediate carbanion is planar and achiral. Subsequent protonation or deuteronation can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture if a chiral center were to be formed.

A summary of predictive insights from computational studies is presented in the table below.

| Aspect | Computational Prediction | Underlying Principle |

|---|---|---|

| Reactivity | High at the benzylic position with a suitable base. | High acidity of the C-H/C-D bonds due to resonance and inductive stabilization of the carbanion intermediate. |

| Regioselectivity | Exclusive exchange at the α-carbon (benzylic position). | The benzylic protons/deuterons are significantly more acidic than the aromatic protons. |

| Stereoselectivity | Not applicable (leads to racemization if a chiral center is formed). | Formation of a planar, achiral carbanion intermediate allows for non-selective approach of the proton/deuteron source. |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Deuteration Methodologies for Nitriles

The synthesis of deuterated compounds, including 2,2-Dideuterio-2-phenylacetonitrile, is pivotal for their application in research and development. clearsynth.com A primary area of future research lies in the creation of more efficient, selective, and environmentally friendly methods for introducing deuterium (B1214612) into nitrile-containing molecules.

Current methods for deuteration often involve hydrogen-deuterium exchange reactions, which can be catalyzed by acids, bases, or transition metals. nih.gov For instance, a method for the reductive deuteration of nitriles to produce α,α-dideuterio amines has been developed using D₂O as the deuterium source and a mild reductant. acs.orgnih.govacs.org This approach is applicable to both aromatic and aliphatic nitriles, offering high deuterium incorporation and good functional group tolerance. acs.orgnih.govacs.org Another practical method for the synthesis of α,α-dideuterio amines involves the use of sodium dispersions and deuterated ethanol (B145695) (EtOD-d₁). organic-chemistry.org

However, there is a growing demand for more sustainable practices. Future research will likely focus on:

Transition-Metal-Free Catalysis: Developing organocatalytic or photocatalytic systems that avoid the use of heavy metals, reducing cost and environmental impact. researchgate.net A transition-metal-free strategy for the reductive deuteration of ketone derivatives to α-deuterated alcohols has already been reported, suggesting a potential avenue for nitriles. researchgate.net

Use of D₂O as a Deuterium Source: Expanding the use of heavy water (D₂O) as a readily available and inexpensive deuterium source is a key goal. researchgate.net Palladium-catalyzed methods have shown success in the late-stage deuteration of arenes using D₂O. researchgate.net

Electrochemical Methods: Exploring electrochemical deuteration of unactivated alkyl halides presents a sustainable and efficient alternative for preparing deuterium-labeled compounds. researchgate.net

Flow Chemistry: Implementing continuous flow processes for deuteration could offer better control over reaction conditions, improved safety, and easier scalability.

The development of these novel methodologies will not only make the synthesis of this compound more accessible but will also contribute to the broader field of isotopic labeling.

Integration of Advanced Spectroscopic and Computational Approaches for Deuterated Compounds

The presence of deuterium in a molecule provides a powerful probe for studying its structure, dynamics, and reaction mechanisms. Future research will increasingly rely on the synergy between advanced spectroscopic techniques and computational modeling to fully exploit the information that deuteration provides.

Advanced Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are standard tools, ²H NMR spectroscopy offers direct insight into the location and extent of deuteration. nih.gov The combination of stable isotope labeling with NMR and mass spectrometry has been instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. Future advancements may involve the use of more sophisticated NMR experiments to study the subtle effects of deuteration on molecular conformation and dynamics.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the level of deuterium incorporation. nih.gov However, conventional MS cannot always distinguish between deuterated isotopomers of the same mass. brightspec.com Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are invaluable for studying protein structure and dynamics. researchgate.net

Vibrational Spectroscopy (FTIR and Raman): The change in mass upon replacing hydrogen with deuterium significantly alters the vibrational frequencies of chemical bonds. youtube.com The C-D bond vibrates at a lower frequency than the C-H bond. youtube.com This shift can be readily observed in infrared (IR) and Raman spectra, providing a clear signature of deuteration. oup.com Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, for example, provides a chemical fingerprint of a sample's composition. mdpi.com

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the spectroscopic properties of deuterated molecules, such as NMR chemical shifts and vibrational frequencies. oup.commdpi.com These calculations can aid in the interpretation of experimental spectra and provide insights into the structural and electronic effects of deuteration. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the effect of deuteration on the conformational dynamics of molecules. This is particularly relevant for understanding how deuteration might alter the binding of a drug molecule to its target protein.

Quantum Mechanical (QM) Calculations of Kinetic Isotope Effects (KIEs): The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution and is a powerful tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org QM calculations can predict the magnitude of the KIE for a given reaction, providing valuable information about the transition state of the rate-determining step. acs.org For this compound, studying the KIE in reactions involving the cleavage of the C-D bond can provide fundamental insights into its reactivity.

The integration of these advanced spectroscopic and computational methods will be essential for a comprehensive understanding of the properties and behavior of this compound and other deuterated compounds.

Broader Explorations of this compound Applications in Material Science and Chemical Biology Research

While the primary applications of deuterated compounds have been in medicinal chemistry and metabolic studies, there are significant opportunities to explore the use of this compound in other scientific fields. acs.org

Material Science:

The kinetic isotope effect associated with the C-D bond can be harnessed to improve the properties of organic materials. For example, deuteration has been shown to enhance the performance of organic light-emitting diodes (OLEDs) and fluorophores. acs.org The increased stability of the C-D bond compared to the C-H bond can lead to materials with greater resistance to degradation, potentially extending their operational lifetime. Future research could investigate the incorporation of this compound into novel polymers or organic electronic materials to assess the impact of deuteration on their thermal stability, photostability, and electronic properties.

Chemical Biology:

In chemical biology, deuterated molecules serve as valuable probes to study biological processes. clearsynth.com The altered metabolic profile of deuterated compounds can be exploited to investigate enzymatic reaction mechanisms and metabolic pathways. clearsynth.com this compound could be used as a starting material to synthesize deuterated analogs of biologically active molecules. By comparing the biological activity and metabolic fate of the deuterated and non-deuterated versions, researchers can gain valuable insights into structure-activity relationships and metabolic liabilities.

Furthermore, the unique vibrational signature of the C-D bond could be utilized in advanced imaging techniques, such as Raman microscopy, to track the localization and distribution of deuterated compounds within cells and tissues. This could open up new avenues for studying drug delivery and target engagement at a subcellular level.

Q & A

Basic Questions

Q. What are the critical physical properties and safety considerations for handling 2,2-Dideuterio-2-phenylacetonitrile in laboratory settings?

- Answer : Key properties include a density of 1.032 g/mL at 25°C, boiling point of 233–234°C, and flash point of 102°C. The compound is classified under GHS06 (toxic hazard), requiring strict safety protocols such as using fume hoods, gloves, and eye protection. Immediate consultation with a physician is advised upon exposure . Storage should prioritize cool, dry conditions to prevent decomposition.

Q. How can researchers confirm deuteration levels and purity of this compound using spectroscopic methods?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Compare ¹H NMR spectra with non-deuterated analogs. The absence of α-proton signals (~3.5–4.5 ppm) confirms deuteration.

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak at m/z 119.070 (C₈H₅D₂N) and isotopic purity .

- Infrared (IR) Spectroscopy : Monitor the C≡N stretching frequency (~2240 cm⁻¹) to ensure no structural deviations.

Q. What synthetic routes are commonly employed for deuterated nitriles like this compound?

- Answer : While direct synthesis details are limited in literature, general methodologies include:

- Deuterium Exchange : Acid- or base-catalyzed H/D exchange at α-positions using D₂O or deuterated solvents.

- Grignard Reactions : Use deuterated reagents (e.g., CD₃MgBr) with benzaldehyde derivatives followed by nitrile formation.

- Literature Strategies : Leverage platforms like CAS SciFindern to search for "deuterated phenylacetonitrile" or "nitrile deuteration" with filters for reaction roles (e.g., reactant, product) .

Advanced Research Questions

Q. How can kinetic isotope effects (KIE) studies using this compound elucidate reaction mechanisms in nucleophilic additions or reductions?

- Answer :

- Experimental Design : Compare reaction rates of deuterated vs. non-deuterated compounds in processes like hydrolysis or catalytic hydrogenation. A significant KIE (k_H/k_D > 2) suggests a mechanism involving α-C-H/D bond cleavage (e.g., rate-determining proton transfer).

- Case Study : In hydrogenation, reduced rates for the deuterated compound indicate deuterium’s mass effect on transition-state dynamics. Use Arrhenius plots to isolate thermodynamic vs. tunneling contributions .

Q. What analytical approaches resolve contradictions in deuterium isotope effects observed in catalytic reactions involving this compound?

- Answer :

- Data Triangulation : Combine kinetic data with computational modeling (e.g., DFT calculations) to validate hypothesized mechanisms.

- Control Experiments : Test for solvent isotopic effects (e.g., D₂O vs. H₂O) and catalyst deuteration.

- Iterative Refinement : Adopt qualitative research principles (e.g., iterative data collection and hypothesis testing) to refine mechanistic models .

Q. How does deuteration at the α-position influence the compound’s stability and reactivity in photochemical studies?

- Answer :

- Stability Analysis : Compare UV-Vis spectra under light exposure; deuterated compounds may exhibit reduced photodegradation due to lowered vibrational energy.

- Reactivity Profiling : Use time-resolved spectroscopy to track intermediates in reactions like [2+2] cycloadditions. Deuteration can slow reaction rates, providing insights into excited-state dynamics .

Methodological Resources

- Safety Data : Refer to the compound’s MSDS (GHS06 classification) for handling guidelines .

- Literature Search : Use CAS SciFindern with queries like “deuterated nitriles” and refine results by substance role (e.g., isotopic labeling) or application (e.g., kinetic studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.